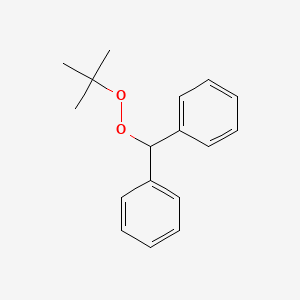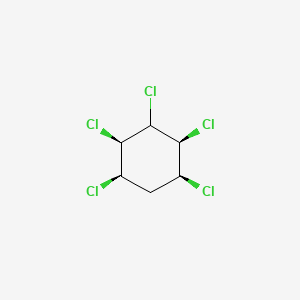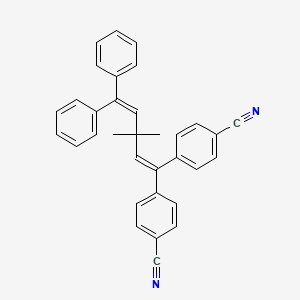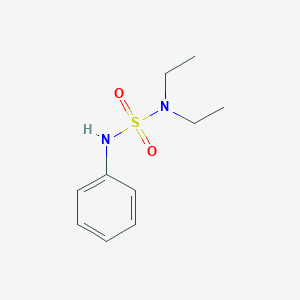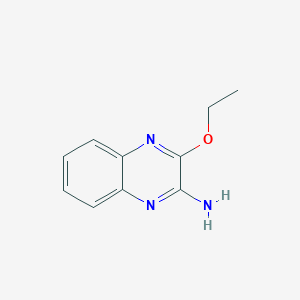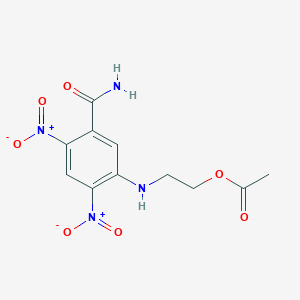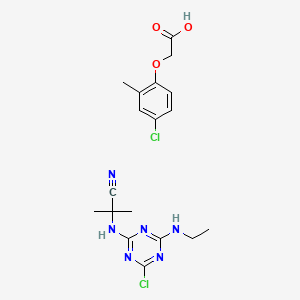
Cyanazine-MCPA mixt.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanazine-MCPA mixture is a combination of two herbicides, cyanazine and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Cyanazine is a triazine herbicide that inhibits photosynthesis, while MCPA is a phenoxy herbicide that acts as a synthetic auxin, disrupting plant growth. This mixture is used to control a wide range of broadleaf weeds and grasses in agricultural settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanazine is synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile . MCPA is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid .
Industrial Production Methods
The industrial production of cyanazine involves the chlorination of melamine to form cyanuric chloride, followed by successive reactions with ethylamine and 2-amino-2-methylpropionitrile . MCPA is produced by the chlorination of phenol to form 2-methyl-4-chlorophenol, which is then reacted with chloroacetic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Cyanazine can undergo oxidation reactions, leading to the formation of various degradation products.
Hydrolysis: Both cyanazine and MCPA can undergo hydrolysis under acidic or basic conditions
Substitution: Cyanazine can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Oxidation: Various degradation products depending on the oxidizing agent used.
Hydrolysis: Cyanazine forms cyanuric acid and other by-products.
Substitution: Substituted triazines in the case of cyanazine.
Wissenschaftliche Forschungsanwendungen
Cyanazine-MCPA mixture is widely used in agricultural research to study its effects on weed control and crop yield . It is also used in environmental studies to understand its impact on soil and water quality . In addition, this mixture is used in toxicological studies to assess its effects on non-target organisms .
Wirkmechanismus
Cyanazine
Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II . This leads to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .
MCPA
MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) . It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: Another triazine herbicide that inhibits photosynthesis.
2,4-Dichlorophenoxyacetic acid (2,4-D): A phenoxy herbicide similar to MCPA that acts as a synthetic auxin.
Uniqueness
The combination of cyanazine and MCPA provides a broader spectrum of weed control compared to using either herbicide alone . Cyanazine targets photosynthesis, while MCPA disrupts plant growth, making the mixture effective against a wide range of weeds .
Eigenschaften
CAS-Nummer |
56050-39-6 |
|---|---|
Molekularformel |
C18H22Cl2N6O3 |
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H13ClN6.C9H9ClO3/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11;1-6-4-7(10)2-3-8(6)13-5-9(11)12/h4H2,1-3H3,(H2,12,13,14,15,16);2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
ALRYDRIKSBKEJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N.CC1=C(C=CC(=C1)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
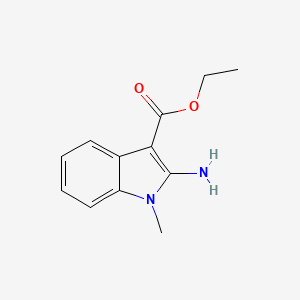
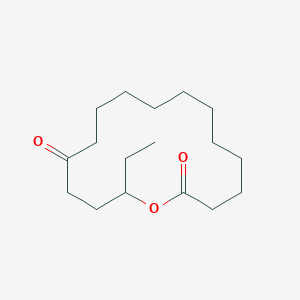
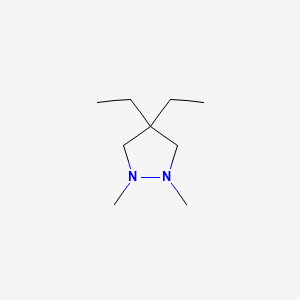
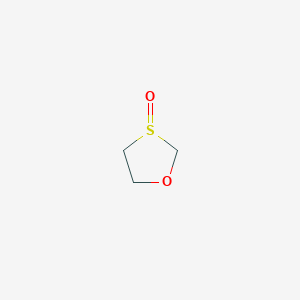
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
